Superior Lipophilicity (LogP) Differentiation for Blood-Brain Barrier Penetration Potential
The predicted LogP for N-allyl-4-iodobenzamide is 2.27, which is significantly different from its positional isomer N-allyl-3-iodobenzamide (LogP = 2.71) [1]. This 0.44 LogP unit difference indicates a lower lipophilicity, which can be crucial for reducing non-specific binding and optimizing the pharmacokinetic profile for central nervous system (CNS) radiotracers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 (predicted) |
| Comparator Or Baseline | N-allyl-3-iodobenzamide, LogP = 2.71 (predicted) |
| Quantified Difference | ΔLogP = 0.44 (target is less lipophilic) |
| Conditions | In silico prediction (source: cirs-group.com for N-allyl-4-iodobenzamide; fluorochem.co.uk for N-allyl-3-iodobenzamide). |
Why This Matters
A lower LogP value can be advantageous for radiotracers requiring faster systemic clearance and reduced non-specific tissue binding, a critical parameter for in vivo imaging agent selection.
- [1] CIRS Group. CAS物质数据库: N-allyl-4-iodobenzamide. 2026. View Source
